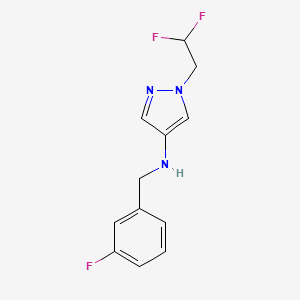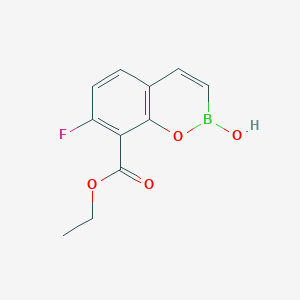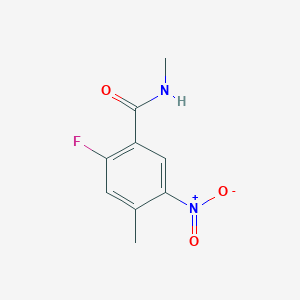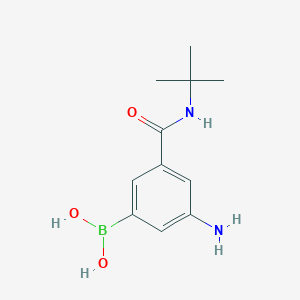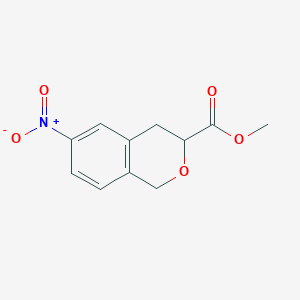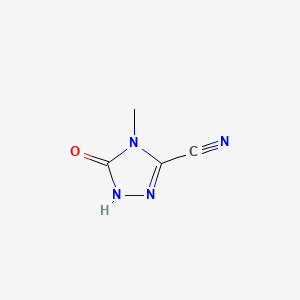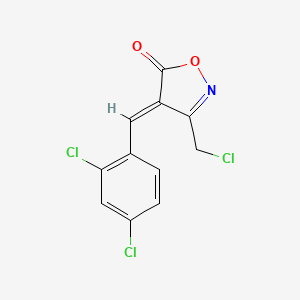
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced through a condensation reaction between 2,4-dichlorobenzaldehyde and the isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl and dichlorobenzylidene groups may play a crucial role in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Lacks the dichloro substitution on the benzylidene group.
(4E)-3-(Methyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one: Lacks the chloromethyl group.
Uniqueness
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one is unique due to the presence of both chloromethyl and dichlorobenzylidene groups, which confer distinct chemical reactivity and potential biological activities. These structural features may enhance its binding affinity to molecular targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C11H6Cl3NO2 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-8(11(16)17-15-10)3-6-1-2-7(13)4-9(6)14/h1-4H,5H2/b8-3+ |
InChI Key |
JGRJKYICZWIMAU-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)
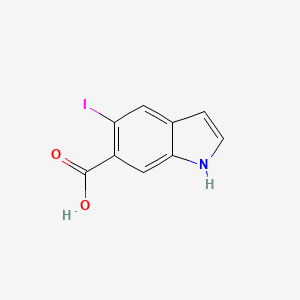
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)

